5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole
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Overview
Description
5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 4th position of the phenyl ring attached to the benzoxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-aminophenol with 3-methyl-4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like copper or palladium.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(3-methyl-4-aminophenyl)-1,3-benzoxazole.
Reduction: Formation of 5-chloro-2-(3-methyl-4-aminophenyl)-1,3-benzoxazole.
Substitution: Formation of various substituted benzoxazoles depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitro group can also contribute to its reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(4-nitrophenyl)-1,3-benzoxazole: Similar structure but lacks the methyl group.
2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole: Similar structure but lacks the chlorine atom.
5-chloro-2-(3-methylphenyl)-1,3-benzoxazole: Similar structure but lacks the nitro group.
Uniqueness
5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is unique due to the combination of the chlorine, methyl, and nitro groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-8-6-9(2-4-12(8)17(18)19)14-16-11-7-10(15)3-5-13(11)20-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACDGYXQWJTUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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